molecular formula C11H15N B8052480 (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B8052480
M. Wt: 161.24 g/mol
InChI Key: RVYMOWKHMXUHRS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure. It belongs to the class of tetrahydronaphthalenes, which are bicyclic compounds consisting of a benzene ring fused to a cyclohexane ring. The compound is chiral, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with a suitable naphthalene derivative.

    Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene core.

    Functional Group Introduction: Introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Hydrogenation: Using large-scale catalytic hydrogenation reactors.

    Automated Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Fully saturated amines.

    Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different spatial arrangement.

    6-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxyl derivative with different functional properties.

    6-Methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylic acid derivative with distinct reactivity.

Uniqueness

(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other derivatives.

Properties

IUPAC Name

(1S)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYMOWKHMXUHRS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)[C@H](CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.